![molecular formula C29H32BrN7O B3322081 2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1415562-68-3](/img/structure/B3322081.png)
2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Übersicht
Beschreibung
2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzylpiperazine moiety, a pyridine ring, and a pyrido[2,3-d]pyrimidinone core. The presence of bromine and cyclopentyl groups further adds to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzylpiperazine intermediate, followed by the introduction of the pyridine and pyrimidinone moieties. The bromination and cyclopentylation steps are crucial for achieving the final structure. Industrial production methods may involve optimizing these steps for higher yields and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the pyridine and pyrimidinone rings allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.
Substitution: The bromine atom in the structure makes it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.
Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions, leading to the formation of new ring structures
Wissenschaftliche Forschungsanwendungen
2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes and signaling mechanisms.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, particularly those involving aberrant cell signaling.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets within cells. The compound is known to bind to certain proteins and enzymes, modulating their activity and influencing various signaling pathways. This can lead to changes in cellular behavior, such as altered gene expression, apoptosis, or cell proliferation .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide
- N-Benzoylmethyl-N′-benzylpiperazine hydrobromide
- BI 8626 (N-(3-(Aminomethyl)benzyl)-8-(4-benzylpiperazin-1-yl)pyrimido[5,4-d]pyrimidin-4-amine)
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
2-[[5-(4-benzylpiperazin-1-yl)pyridin-2-yl]amino]-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32BrN7O/c1-20-24-18-32-29(34-27(24)37(28(38)26(20)30)22-9-5-6-10-22)33-25-12-11-23(17-31-25)36-15-13-35(14-16-36)19-21-7-3-2-4-8-21/h2-4,7-8,11-12,17-18,22H,5-6,9-10,13-16,19H2,1H3,(H,31,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECBXOBBACKTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5)C6CCCC6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32BrN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104129 | |
| Record name | Pyrido[2,3-d]pyrimidin-7(8H)-one, 6-bromo-8-cyclopentyl-5-methyl-2-[[5-[4-(phenylmethyl)-1-piperazinyl]-2-pyridinyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415562-68-3 | |
| Record name | Pyrido[2,3-d]pyrimidin-7(8H)-one, 6-bromo-8-cyclopentyl-5-methyl-2-[[5-[4-(phenylmethyl)-1-piperazinyl]-2-pyridinyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-d]pyrimidin-7(8H)-one, 6-bromo-8-cyclopentyl-5-methyl-2-[[5-[4-(phenylmethyl)-1-piperazinyl]-2-pyridinyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


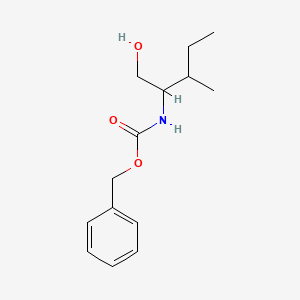

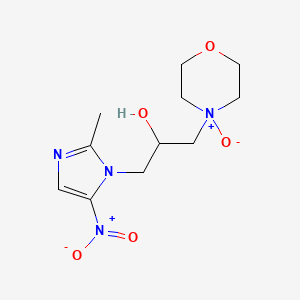
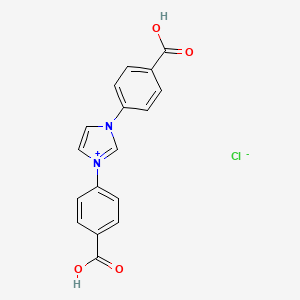
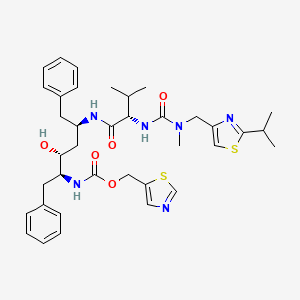
![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B3322044.png)
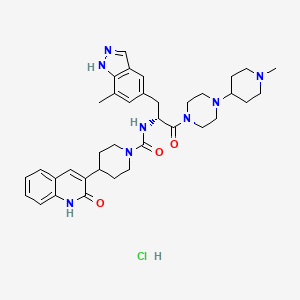

![4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)aniline](/img/structure/B3322072.png)
![4-hydroxynaphtho[2,3-b]furan-8(5H)-one](/img/structure/B3322078.png)



![6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3322125.png)
